N-(2-chlorophenyl)-6-(4-ethoxyphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(2-CHLOROPHENYL)-6-(4-ETHOXYPHENYL)-3-ETHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound belonging to the class of triazolothiadiazines
Preparation Methods
The synthesis of N-(2-CHLOROPHENYL)-6-(4-ETHOXYPHENYL)-3-ETHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 2-chlorobenzoyl chloride with 4-ethoxyaniline to form an intermediate, which is then cyclized with ethyl hydrazinecarbodithioate to yield the desired triazolothiadiazine structure . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
N-(2-CHLOROPHENYL)-6-(4-ETHOXYPHENYL)-3-ETHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-6-(4-ETHOXYPHENYL)-3-ETHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and receptors, leading to the modulation of biochemical pathways involved in inflammation, cell proliferation, and apoptosis . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
N-(2-CHLOROPHENYL)-6-(4-ETHOXYPHENYL)-3-ETHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with other triazolothiadiazine derivatives, such as:
N-(2-ETHOXYPHENYL)-2-((1,2,4)TRIAZOLO(3,4-B)(1,3)BENZOTHIAZOL-3-YLTHIO)ACETAMIDE: This compound has a similar triazolothiadiazine core but differs in its substituents, leading to variations in its chemical and biological properties.
Thiazolo[3,2-b][1,2,4]triazole derivatives: These compounds share a similar fused ring system but differ in the position and nature of the substituents, affecting their reactivity and applications.
The uniqueness of N-(2-CHLOROPHENYL)-6-(4-ETHOXYPHENYL)-3-ETHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific combination of substituents, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H22ClN5O2S |
---|---|
Molecular Weight |
444.0 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-6-(4-ethoxyphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H22ClN5O2S/c1-3-17-24-25-21-27(17)26-18(13-9-11-14(12-10-13)29-4-2)19(30-21)20(28)23-16-8-6-5-7-15(16)22/h5-12,18-19,26H,3-4H2,1-2H3,(H,23,28) |
InChI Key |
IFUMCMABTKXRQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3Cl)C4=CC=C(C=C4)OCC |
Origin of Product |
United States |
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